methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a tetrazole moiety and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. This reaction is typically carried out under mild conditions using a catalyst such as copper(I) iodide.
Esterification: The carboxylate ester group is introduced through esterification of the carboxylic acid derivative of the thiophene ring using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in the design of new drugs. Its tetrazole moiety is known to mimic the carboxylate group in biological systems, making it a valuable scaffold for the development of enzyme inhibitors and receptor antagonists.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties. Its thiophene ring provides a conjugated system that can be exploited in the design of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole moiety can form hydrogen bonds and ionic interactions with biological targets, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate: Unique due to its specific substitution pattern.
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the combination of its tetrazole and thiophene moieties, which provide distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-6(2)16-8(7(5)9(14)15-3)13-4-10-11-12-13/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPXNDMSSXDKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C=NN=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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